molecular formula C22H29N3O4S B12144416 N-{benzyl[3-(morpholin-4-yl)propyl]carbamoyl}-4-methylbenzenesulfonamide

N-{benzyl[3-(morpholin-4-yl)propyl]carbamoyl}-4-methylbenzenesulfonamide

Cat. No.: B12144416
M. Wt: 431.6 g/mol
InChI Key: SGIPKNZGDKHGPA-UHFFFAOYSA-N
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Description

N-{benzyl[3-(morpholin-4-yl)propyl]carbamoyl}-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that combines a benzyl group, a morpholine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{benzyl[3-(morpholin-4-yl)propyl]carbamoyl}-4-methylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of benzyl-(3-morpholin-4-yl-propyl)-amine, which can be synthesized by reacting benzylamine with 3-chloropropylmorpholine under basic conditions . The resulting amine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{benzyl[3-(morpholin-4-yl)propyl]carbamoyl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl or morpholine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl or morpholine derivatives.

Scientific Research Applications

N-{benzyl[3-(morpholin-4-yl)propyl]carbamoyl}-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{benzyl[3-(morpholin-4-yl)propyl]carbamoyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. The sulfonamide group can act as a competitive inhibitor for enzymes that utilize sulfonamide-containing substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{benzyl[3-(morpholin-4-yl)propyl]carbamoyl}-4-methylbenzenesulfonamide is unique due to its combination of functional groups, which allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

1-benzyl-3-(4-methylphenyl)sulfonyl-1-(3-morpholin-4-ylpropyl)urea

InChI

InChI=1S/C22H29N3O4S/c1-19-8-10-21(11-9-19)30(27,28)23-22(26)25(18-20-6-3-2-4-7-20)13-5-12-24-14-16-29-17-15-24/h2-4,6-11H,5,12-18H2,1H3,(H,23,26)

InChI Key

SGIPKNZGDKHGPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CCCN2CCOCC2)CC3=CC=CC=C3

Origin of Product

United States

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